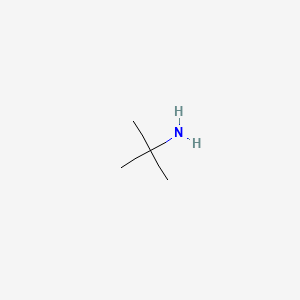

2,3-Dimethylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVPNRHJFZONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276851 | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-75-2 | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-Dimethylbutan-2-amine, a tertiary amine with potential applications in chemical synthesis and pharmaceutical development. This document offers detailed experimental protocols, tabulated data for key properties, and visualizations of the synthetic pathway.

Core Compound Information

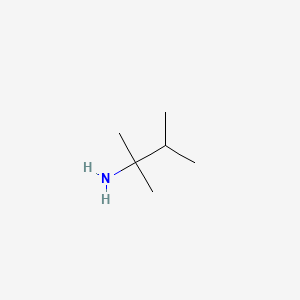

This compound , also known as 1,1,2-trimethylpropylamine, is a saturated aliphatic amine. Its structure is characterized by a tertiary butyl group attached to a nitrogen atom, which is also bonded to an isopropyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4358-75-2[1][2] |

| Molecular Formula | C6H15N[1][2] |

| Molecular Weight | 101.19 g/mol [1][2] |

| SMILES | CC(C)C(C)(C)N[2] |

| InChI | InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3[2] |

| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N[2] |

Synthesis of this compound

A robust and well-established method for the synthesis of tertiary amines such as this compound is the Ritter reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from a tertiary alcohol. The resulting nitrilium ion is then hydrolyzed to yield the corresponding N-alkyl amide, which can be further hydrolyzed to the amine.

For the synthesis of this compound, the logical starting material is 2,3-dimethyl-2-butanol (B1346969). The overall reaction scheme is as follows:

Caption: Synthesis of this compound via the Ritter Reaction.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol is a proposed method based on the general principles of the Ritter reaction.[3][4][5][6][7]

Materials:

-

2,3-Dimethyl-2-butanol

-

Acetonitrile

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

Step 1: Formation of N-(1,1,2-trimethylpropyl)acetamide

-

To a stirred solution of 2,3-dimethyl-2-butanol (1 equivalent) in acetonitrile (5-10 equivalents), slowly add concentrated sulfuric acid (2 equivalents) at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(1,1,2-trimethylpropyl)acetamide.

Step 2: Hydrolysis to this compound

-

To the crude N-(1,1,2-trimethylpropyl)acetamide, add a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the disappearance of the amide by TLC or GC-MS.

-

After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

The crude this compound can be purified by fractional distillation.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[8] |

| Purity (Typical) | 95% | Advanced ChemBlocks[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[8] |

| XLogP3-AA | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the tert-butyl and isopropyl groups, and a signal for the methine proton of the isopropyl group. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon, the methine carbon, and the methyl carbons. |

| IR Spectroscopy | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, and C-N stretching vibrations around 1000-1200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 101, and characteristic fragmentation patterns including the loss of methyl and isopropyl groups. |

Note: The exact chemical shifts and peak positions will depend on the solvent and experimental conditions.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive.[4][9] It can cause severe skin burns and eye damage.[4][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]

- 2. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2,3-Dimethylbutan-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbutan-2-amine, a sterically hindered primary amine, represents a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, characterized by a tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are of interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, physicochemical properties, and potential areas of application. While the specific historical details of its initial discovery remain elusive in currently accessible literature, this document outlines plausible modern synthetic routes and provides key data for researchers working with this compound.

Introduction

Sterically hindered amines are a class of organic compounds that play a crucial role in various chemical and biological contexts. The bulky substituents surrounding the nitrogen atom can significantly influence the amine's reactivity, basicity, and interaction with biological targets. This compound, also known as 1,1,2-trimethylpropylamine, is a prime example of such a molecule. Its structural rigidity and hindered nature make it an attractive scaffold for the design of new ligands, catalysts, and potential therapeutic agents. This guide aims to consolidate the current knowledge on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| CAS Number | 4358-75-2 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,1,2-trimethylpropylamine | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 118-120 °C | |

| Density | 0.774 g/mL at 25 °C | |

| pKa | 10.66 (predicted) | |

| LogP | 1.8 (predicted) |

Synthesis of this compound: Experimental Protocols

While the historical first synthesis of this compound is not well-documented in available literature, modern organic chemistry provides several viable routes for its preparation. Two plausible and commonly employed methods for the synthesis of sterically hindered primary amines are detailed below.

Reductive Amination of 2,3-Dimethyl-2-butanone

Reductive amination is a versatile and widely used method for the synthesis of amines.[2] This approach involves the reaction of a ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

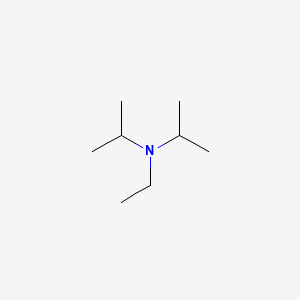

Add a source of ammonia, typically a solution of ammonia in methanol or ammonium (B1175870) chloride with a non-nucleophilic base (e.g., triethylamine), in excess (2-3 eq).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until the reduction of the imine is complete.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed under reduced pressure. The aqueous residue is then basified with a strong base (e.g., NaOH) to deprotonate the amine salt. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by distillation under reduced pressure.

Synthesis via Ritter Reaction

The Ritter reaction provides a pathway to synthesize N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. The resulting amide can then be hydrolyzed to the corresponding primary amine.

Experimental Protocol:

-

Carbocation Formation and Nucleophilic Attack: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,3-dimethyl-2-butanol (B1346969) (1.0 eq) in a nitrile solvent (e.g., acetonitrile) which also acts as the reactant.

-

Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid, dropwise. This will facilitate the formation of the tertiary carbocation.

-

The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete.

-

Hydrolysis to Amide: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to hydrolyze the nitrilium salt to the corresponding N-(1,1,2-trimethylpropyl)acetamide.

-

The amide can be extracted with an organic solvent and purified by crystallization or chromatography.

-

Amide Hydrolysis to Amine: The purified N-(1,1,2-trimethylpropyl)acetamide is then subjected to hydrolysis under acidic or basic conditions. For example, refluxing the amide with aqueous hydrochloric acid or sodium hydroxide (B78521) solution will cleave the amide bond.

-

Work-up and Purification: After hydrolysis, the reaction mixture is neutralized (if acidic hydrolysis was used) or acidified and then basified (if basic hydrolysis was used) to isolate the free amine. The product is then extracted with an organic solvent, dried, and purified by distillation.

Potential Applications and Areas of Research

Due to its sterically hindered nature, this compound holds potential in several areas of chemical research and development:

-

Medicinal Chemistry: The rigid and bulky structure can be incorporated into drug candidates to modulate their pharmacological properties, such as selectivity, metabolic stability, and receptor binding affinity. Sterically hindered amines are known to be present in various biologically active compounds.

-

Asymmetric Synthesis: Chiral derivatives of this compound can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

-

Material Science: Amines with bulky substituents can be used as building blocks for the synthesis of polymers and other materials with unique physical and chemical properties.

Logical Workflow for Synthesis

As specific historical or detailed experimental workflows for the initial discovery of this compound are not available, a generalized logical workflow for its synthesis via reductive amination is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound is a sterically hindered primary amine with potential applications in various fields of chemistry. While its historical discovery is not well-documented, modern synthetic methods provide efficient access to this compound. The data and protocols presented in this guide offer a valuable resource for researchers interested in utilizing this molecule in their work. Further investigation into the biological activities of this compound and its derivatives could uncover novel therapeutic applications. Additionally, the development of more efficient and sustainable synthetic routes will continue to be an area of interest for the chemical community.

References

Characterization of 2,3-Dimethylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 2,3-Dimethylbutan-2-amine. The information is curated to be a core resource for professionals in research, drug development, and related scientific fields.

Core Physicochemical Properties

This compound is a primary amine with a tertiary alkyl substituent, giving it significant steric bulk around the amino group. Its physicochemical properties are crucial for its handling, reactivity, and potential applications.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 4358-75-2 | [PubChem][1] |

| Molecular Formula | C₆H₁₅N | [PubChem][1] |

| Molecular Weight | 101.19 g/mol | [PubChem][1] |

| Boiling Point | 117-119 °C (Predicted) | |

| Melting Point | Data not available | |

| Density | 0.77 g/cm³ (Predicted) | |

| Solubility in Water | Soluble (Predicted, based on amine functionality) | [Generic][2] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons (Predicted) | [Generic][2] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.2 | Doublet | 6H | (CH₃)₂CH- |

| ~ 1.2 - 1.4 | Singlet | 6H | -C(CH₃)₂-NH₂ |

| ~ 1.5 - 1.8 | Septet | 1H | (CH₃)₂CH- |

| ~ 1.5 - 2.0 (broad) | Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 20 - 25 | (CH₃)₂CH- |

| ~ 25 - 30 | -C(CH₃)₂-NH₂ |

| ~ 35 - 40 | (CH₃)₂CH- |

| ~ 55 - 60 | -C(CH₃)₂-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine functional group and the alkyl framework.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretch (two bands for primary amine) |

| 2850 - 3000 | C-H stretch (alkyl) |

| 1590 - 1650 | N-H bend (scissoring) |

| 1000 - 1250 | C-N stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at m/z = 101.

Synthesis of this compound

A plausible and efficient method for the synthesis of tertiary alkyl primary amines like this compound is the Ritter Reaction .[3][4] This reaction involves the reaction of a tertiary alcohol or an alkene that can form a stable tertiary carbocation with a nitrile in the presence of a strong acid, followed by hydrolysis of the intermediate nitrilium ion to yield the corresponding N-tert-alkyl amide, which can then be hydrolyzed to the primary amine.

Proposed Synthetic Pathway via Ritter Reaction

Experimental Protocol: Synthesis via Ritter Reaction (General Procedure)

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place the tertiary alcohol (e.g., 2,3-dimethyl-2-butanol) and the nitrile (e.g., acetonitrile).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the N-tert-alkyl amide.

-

Isolation of Amide: Filter the solid amide, wash with cold water, and dry.

-

Hydrolysis: Reflux the isolated amide with an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl) for several hours.

-

Isolation of Amine: After hydrolysis, cool the reaction mixture and extract the amine with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amine.

-

Purification: Purify the amine by distillation.

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation delay: 2-5 s.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer. This is ideal for volatile compounds like amines.

-

Direct Infusion: Introduce a solution of the sample directly into the ionization source.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural features as a bulky, sterically hindered primary amine suggest potential utility in medicinal chemistry and drug development.

-

Scaffold for Novel Ligands: The tertiary alkyl group can provide a rigid and well-defined three-dimensional structure, which can be advantageous for designing ligands that bind to specific biological targets with high affinity and selectivity.

-

Modulation of Physicochemical Properties: Incorporation of this amine moiety into a drug candidate can influence its lipophilicity, metabolic stability, and pharmacokinetic profile. The steric hindrance may protect the amine from rapid metabolism.

-

Chiral Resolutions: Chiral versions of this amine could serve as resolving agents for racemic mixtures of acidic drug candidates.

Further research is warranted to explore the potential of this compound and its derivatives in various therapeutic areas.

References

Spectroscopic Profile of 2,3-Dimethylbutan-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethylbutan-2-amine, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document also includes detailed experimental protocols for acquiring such data and a logical diagram illustrating the relationship between the spectroscopic techniques and the analyte.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 (quaternary) |

| Data not available | C3 (methine) |

| Data not available | C1, C4 (methyls on C2) |

| Data not available | Methyls on C3 |

Note: While a dedicated ¹³C NMR spectrum for this compound is not available in public databases, related compounds suggest distinct signals for the quaternary carbon bearing the amine group, the methine carbon, and the different sets of methyl carbons.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | N-H stretch (primary amine) |

| Data not available | C-H stretch (alkane) |

| Data not available | N-H bend (primary amine) |

| Data not available | C-N stretch |

Note: The IR spectrum of this primary amine is expected to show characteristic N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and an N-H bending vibration in the 1590-1650 cm⁻¹ region.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | - | [M]⁺ |

| Data not available | - | [M-CH₃]⁺ |

| Data not available | - | [M-C₃H₇]⁺ |

Note: The mass spectrum is expected to show a molecular ion peak at m/z 101. Key fragmentation pathways for aliphatic amines involve alpha-cleavage, leading to the loss of alkyl radicals.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A higher sample concentration (20-50 mg) may be required.

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom.

-

A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat (undiluted). Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile amine into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before ionization.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy will cause fragmentation of the molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. For amines, alpha-cleavage is a common and diagnostic fragmentation pathway.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of 2,3-Dimethylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutan-2-amine, a sterically hindered primary amine, presents a unique reactivity profile that is of significant interest in organic synthesis and drug development. Its bulky tert-alkyl substituent adjacent to the amino group profoundly influences its basicity and nucleophilicity, deviating from the typical behavior of less hindered primary amines. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and influencing factors. Understanding the nuanced reactivity of this and similar hindered amines is crucial for their effective utilization in the synthesis of complex molecules and pharmacologically active compounds.

Physicochemical and Reactivity Data

The steric bulk of the 1,1,2-trimethylpropyl group in this compound is the primary determinant of its chemical properties. This steric hindrance impacts the accessibility of the nitrogen's lone pair of electrons, which in turn affects its basicity and nucleophilicity.

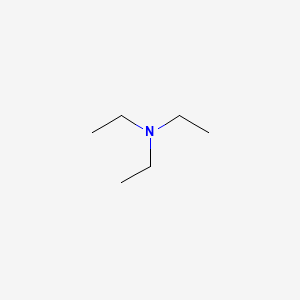

Table 1: Comparison of Basicity and Steric Hindrance of Selected Alkylamines

| Amine | Structure | pKa of Conjugate Acid (in H₂O) | Steric Effect on Basicity |

| Ammonia | NH₃ | 9.26[1] | Minimal |

| Ethylamine | CH₃CH₂NH₂ | 10.75[1] | Low |

| Diethylamine | (CH₃CH₂)₂NH | 10.98[1] | Moderate |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.76[1] | High (solvation effects reduce basicity) |

| This compound | (CH₃)₂CHC(CH₃)₂NH₂ | ~10.5 - 11.0 (estimated) | Very High |

Note: The pKa for this compound is an estimate based on typical values for primary alkylamines, though steric hindrance can influence this value.

Table 2: Qualitative Reactivity Profile of this compound

| Reaction Type | Reactivity Level | Key Influencing Factor |

| N-Alkylation | Low | Severe steric hindrance around the nitrogen atom impedes the approach of electrophiles.[2] |

| N-Acylation | Very Low | The bulky alkyl group significantly slows the rate of acylation compared to less hindered amines.[3] |

| Hofmann Elimination (of derivative) | High | The quaternary ammonium (B1175870) salt readily undergoes elimination to form the least substituted alkene.[4][5] |

| Protonation (Basicity) | High | Alkyl groups are electron-donating, increasing the electron density on the nitrogen and its basicity.[6][7] |

Key Reactions and Experimental Protocols

The reactivity of this compound is characterized by a set of reactions typical for primary amines, but with rates and outcomes significantly modified by steric hindrance.

N-Alkylation

The N-alkylation of this compound is challenging due to steric hindrance. However, under forcing conditions or with highly reactive alkylating agents, mono-alkylation can be achieved. Over-alkylation to the tertiary amine is generally disfavored due to the increased steric bulk of the resulting secondary amine.

Experimental Protocol: N-Alkylation of this compound with Methyl Iodide

-

Reaction Setup: To a solution of this compound (1.0 g, 9.88 mmol) in 20 mL of a suitable solvent such as acetonitrile (B52724) in a sealed tube, add methyl iodide (1.4 g, 9.88 mmol).

-

Reaction Conditions: Heat the sealed tube to 80°C for 24-48 hours. Monitor the reaction progress by GC-MS.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove any HI formed. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude N-methyl-2,3-dimethylbutan-2-amine.

-

Purification: The product can be purified by column chromatography on silica (B1680970) gel.

N-Acylation

N-acylation of this compound is significantly slower than that of less hindered primary amines. More reactive acylating agents like acyl chlorides are often required.

Experimental Protocol: N-Acylation of this compound with Acetyl Chloride

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 9.88 mmol) and a non-nucleophilic base such as triethylamine (1.1 g, 10.87 mmol) in 20 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (0.85 g, 10.87 mmol) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The resulting N-(2,3-dimethylbutan-2-yl)acetamide can be purified by recrystallization or column chromatography.

Hofmann Elimination

A characteristic reaction of sterically hindered amines is the Hofmann elimination of their quaternary ammonium salts. This reaction proceeds via an E2 mechanism and typically yields the least substituted alkene (the "Hofmann product").[4][5]

Experimental Protocol: Hofmann Elimination of the Quaternary Ammonium Salt of this compound

-

Exhaustive Methylation: Treat this compound (1.0 g, 9.88 mmol) with an excess of methyl iodide (e.g., 3-4 equivalents) in a suitable solvent like methanol. The reaction is typically stirred at room temperature for 24 hours to ensure the formation of the quaternary ammonium iodide salt.

-

Hydroxide (B78521) Exchange: The resulting solution containing the quaternary ammonium iodide is treated with silver oxide (Ag₂O) and a small amount of water. The mixture is stirred for several hours. This step replaces the iodide counter-ion with a hydroxide ion.

-

Elimination: The solvent is removed, and the resulting quaternary ammonium hydroxide salt is heated, typically to 100-150°C.

-

Product Isolation: The volatile alkene product, 2,3-dimethylbut-1-ene, and the tertiary amine byproduct, trimethylamine, are collected, often by distillation.

Visualizations of Pathways and Relationships

Factors Influencing the Basicity of this compound

Caption: Factors influencing the basicity of this compound.

Experimental Workflow for N-Acylation

Caption: Experimental workflow for the N-acylation of this compound.

Signaling Pathway Analogy for Hofmann Elimination

Caption: Reaction pathway for the Hofmann elimination of this compound.

Conclusion

This compound serves as an exemplary model for understanding the reactivity of sterically hindered primary amines. Its chemistry is a delicate interplay of electronic effects, which enhance its basicity, and steric effects, which diminish its nucleophilicity and dictate the regioselectivity of elimination reactions. For researchers in drug development and organic synthesis, a thorough grasp of these principles is essential for predicting reaction outcomes and designing rational synthetic routes that incorporate this and other sterically encumbered building blocks. While quantitative kinetic data for this specific amine remains an area for further investigation, the qualitative trends and preparative methods outlined in this guide provide a solid foundation for its practical application.

References

- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

structural information of 2,3-Dimethylbutan-2-amine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the structural information, synthetic protocols, and spectroscopic data for 2,3-Dimethylbutan-2-amine.

Structural and Physical Properties

This compound is a primary amine with a branched alkyl structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1] |

| CAS Number | 4358-75-2 | [1] |

| SMILES | CC(C)C(C)(C)N | [1] |

| InChI Key | YQNVPNRHJFZONU-UHFFFAOYSA-N | [1] |

| Appearance | Colorless liquid | [3] |

| Predicted XlogP | 1.2 | [2] |

| Monoisotopic Mass | 101.120449483 Da | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two plausible methods are the Ritter reaction and reductive amination.

Synthetic Pathways

A common method for synthesizing tertiary alkyl amines is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.[4][5] An alternative route is the reductive amination of a ketone.[6][7]

Caption: Plausible synthetic pathways for this compound.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes a representative synthesis of this compound from 2,3-dimethyl-2-butanol via the Ritter reaction.

Materials:

-

2,3-Dimethyl-2-butanol

-

Hydrogen Cyanide (HCN) or a suitable nitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under a fume hood, a solution of 2,3-dimethyl-2-butanol in a suitable solvent is prepared.

-

Acid Addition: The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining a low temperature.

-

Nitrile Addition: The nitrile (e.g., hydrogen cyanide) is then added slowly to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Work-up: The reaction mixture is carefully poured over ice and then neutralized with a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide intermediate.

-

Hydrolysis: The intermediate amide is then hydrolyzed using a strong acid or base to yield this compound.

-

Purification: The final product can be purified by distillation.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is available and shows characteristic fragmentation patterns for a branched amine.[1][8]

| m/z | Predicted Adduct | Reference |

| 102.12773 | [M+H]⁺ | [9] |

| 124.10967 | [M+Na]⁺ | [9] |

| 100.11317 | [M-H]⁻ | [9] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1] Key expected absorptions are listed below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine |

| 2950-2850 | C-H stretch (sp³) | Alkyl |

| 1650-1580 | N-H bend | Primary Amine |

| 1470-1450 | C-H bend | Alkyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Due to the symmetry of the related 2,3-dimethylbutane (B166060), which shows a doublet and a septet, a similar but more complex pattern can be anticipated for this compound, with the addition of a signal for the amine protons.[10]

¹³C NMR: The carbon NMR spectrum of the highly symmetrical 2,3-dimethylbutane shows only two signals.[11] For this compound, a greater number of signals is expected due to the presence of the amine group reducing the symmetry. Distinct signals for the quaternary carbon, the methine carbon, and the different methyl carbons should be observable.

Molecular Visualization

Caption: 2D structure of this compound.

References

- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR spectrum [chemicalbook.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Butanamine, 3,3-dimethyl- [webbook.nist.gov]

- 9. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]

- 10. youtube.com [youtube.com]

- 11. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

chemical and physical properties of 2,3-Dimethylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2,3-Dimethylbutan-2-amine (CAS No. 4358-75-2). This sterically hindered tertiary amine is a valuable building block in organic synthesis. This document includes a compilation of its known physical and chemical data, a detailed, representative experimental protocol for its synthesis via reductive amination, and essential safety and handling information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, also known as 1,1,2-trimethylpropylamine, is a tertiary amine with the molecular formula C₆H₁₅N.[1][2] Its structure features a bulky tert-butyl group and an isopropyl group attached to the nitrogen atom, which imparts significant steric hindrance and influences its chemical reactivity and physical properties.

Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4358-75-2[1] |

| Molecular Formula | C₆H₁₅N[1][2] |

| Molecular Weight | 101.19 g/mol [1][2] |

| InChI | InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3[1] |

| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)C(C)(C)N |

| Synonyms | 1,1,2-Trimethylpropylamine, 2,3-Dimethyl-2-butylamine, Thexylamine[3] |

Physical Properties

| Property | Value |

| Physical State | Liquid[4] |

| Boiling Point | 99.3 °C at 760 mmHg[5] |

| Melting Point | -4 °C[5] |

| Density | 0.768 g/cm³[5] |

| Refractive Index | 1.4127[5] |

| Vapor Pressure | 38.4 mmHg at 25°C[5] |

| Solubility | Fully miscible in water[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS data is available for this compound, which can be used for its identification in complex mixtures.[3]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available and are essential for confirming the structure of the molecule.[1][7]

Synthesis of this compound

A common and effective method for the synthesis of tertiary amines like this compound is through reductive amination.[5][8][9] This method involves the reaction of a ketone with a primary amine in the presence of a reducing agent to form the target tertiary amine.

Reductive Amination Workflow

The logical workflow for the synthesis of this compound via reductive amination is depicted below.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a representative method for the synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone) and ammonia.

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Ammonia (as a solution in methanol (B129727), e.g., 7N)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) (pellets)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of concentrated hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted ketone.

-

Make the aqueous layer strongly basic (pH > 12) by the slow addition of solid sodium hydroxide pellets while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the crude this compound by fractional distillation under atmospheric pressure.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][4]

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1][4]

Precautionary Statements

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound.[4] Key precautions include:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep container tightly closed.[10]

The safety workflow for handling this chemical is outlined below.

Caption: A logical workflow for safely handling this compound.

Biological Signaling Pathways

There is currently no significant information available in the public domain to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis.

Conclusion

This compound is a sterically hindered tertiary amine with well-defined chemical and physical properties. It can be synthesized through established methods such as reductive amination. Due to its hazardous nature, strict adherence to safety protocols is mandatory during its handling and use. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective application in chemical synthesis and development.

References

- 1. This compound | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 4358-75-2 [sigmaaldrich.com]

- 5. ck12.org [ck12.org]

- 6. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dimethylbutan-2-amine: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutan-2-amine is a tertiary alkylamine that holds significance as a building block in organic synthesis and as a potential scaffold in the development of novel chemical entities. Its sterically hindered nature, arising from the quaternary carbon atom adjacent to the amine group, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of its nomenclature, synonyms, key quantitative data, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name is derived from the parent alkane chain, which is butane, substituted with two methyl groups at positions 2 and 3, and an amine group at position 2.

A variety of synonyms are used in literature and commercial sources to refer to this compound. These include:

-

1,1,2-trimethylpropylamine[1]

-

tert-Amylamine, 3,3-dimethyl- (a less common, historical naming convention)

-

2-Amino-2,3-dimethylbutane

Understanding these different naming conventions is crucial for effective literature searches and chemical procurement.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a compilation from various chemical databases and predictive models.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4358-75-2 | [1] |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Canonical SMILES | CC(C)C(C)(C)N | [1] |

| InChI Key | YQNVPNRHJFZONU-UHFFFAOYSA-N | [1] |

| Boiling Point (Predicted) | 110-112 °C | |

| Density (Predicted) | 0.76 g/cm³ | |

| XLogP3 (Predicted) | 1.5 | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of this compound. The following sections provide representative methodologies.

Synthesis Protocol: Reductive Amination of 3,3-Dimethyl-2-butanone

Reductive amination is a widely used and effective method for the synthesis of amines from carbonyl compounds. This protocol describes a representative procedure for the synthesis of this compound from 3,3-Dimethyl-2-butanone (pinacolone) and ammonia (B1221849).

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Ammonia (as a solution in methanol (B129727), e.g., 7N)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent (e.g., Sodium triacetoxyborohydride)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents).

-

Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is deemed complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure.

-

Analytical Protocols

Accurate characterization of the synthesized this compound is critical to confirm its identity and purity.

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

A suitable capillary column for amine analysis (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane or a specific amine-dedicated column).

Sample Preparation:

-

Dissolve a small amount of the purified product in a volatile organic solvent such as methanol or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 35-200

The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 101 and a characteristic fragmentation pattern consistent with the structure of this compound.

NMR spectroscopy provides detailed information about the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

-

A singlet for the two equivalent methyl groups at the C2 position.

-

A doublet for the two equivalent methyl groups of the isopropyl group at the C3 position.

-

A septet for the single proton of the isopropyl group at the C3 position.

-

A broad singlet for the amine protons (NH₂), the chemical shift of which can be variable and may exchange with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):

-

A signal for the quaternary carbon at C2.

-

A signal for the tertiary carbon at C3.

-

Signals for the two equivalent methyl carbons at C2.

-

Signals for the two equivalent methyl carbons of the isopropyl group.

Mandatory Visualizations

Logical Relationship Diagram of Nomenclature

Caption: Logical relationships between the IUPAC name and common synonyms for the target compound.

Experimental Workflow for Synthesis

Caption: A stepwise workflow diagram illustrating the synthesis of this compound.

References

Thermodynamic Properties of 2,3-Dimethylbutan-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the sterically hindered primary amine, 2,3-Dimethylbutan-2-amine. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide leverages data from closely related structural isomers and analogous compounds to provide a thorough understanding of its expected thermodynamic behavior. Furthermore, it details the standard experimental and computational methodologies employed for the determination of these properties, offering a framework for future research and characterization.

Introduction to this compound

This compound, a C6-alkylamine, is a valuable building block in organic synthesis. Its structure, featuring a tertiary butyl group adjacent to the amine functionality, results in significant steric hindrance. This structural motif can influence its reactivity, basicity, and intermolecular interactions, thereby impacting its macroscopic thermodynamic properties. Understanding these properties is crucial for its application in various fields, including as a solvent, a reagent in chemical synthesis, or as a fragment in the design of novel pharmaceuticals.

Molecular Structure:

Caption: Molecular graph of this compound.

Core Thermodynamic Properties

While specific experimental data for this compound is sparse, the properties of its close isomer, 3,3-dimethyl-2-butanamine, available from the NIST/TRC Web Thermo Tables, provide a strong basis for estimation and comparison.[1][2] The primary structural difference is the position of one methyl group, which is not expected to drastically alter most bulk thermodynamic properties.

Physical and Thermophysical Properties

The following table summarizes key physical and thermophysical properties for 3,3-dimethyl-2-butanamine, which can be considered as a close approximation for this compound.

Table 1: Physical and Thermophysical Properties of 3,3-dimethyl-2-butanamine [1][3]

| Property | Value | Units |

| Molecular Formula | C₆H₁₅N | - |

| Molecular Weight | 101.19 | g/mol |

| Normal Boiling Point | Not Available | K |

| Critical Temperature | Not Available | K |

| Critical Pressure | Not Available | kPa |

| Enthalpy of Vaporization (at 298.15 K) | Not Available | kJ/mol |

| Liquid Density (at 298.15 K) | Not Available | g/cm³ |

| Ideal Gas Heat Capacity (Cp) (at 298.15 K) | Not Available | J/mol·K |

| Standard Entropy (S°) (Ideal Gas, at 298.15 K) | Not Available | J/mol·K |

For context, the alkane analog, 2,3-dimethylbutane, has a reported standard enthalpy of formation in the gas phase. This value can be useful for theoretical calculations and for understanding the contribution of the amine group to the overall enthalpy of the molecule.

Table 2: Standard Enthalpy of Formation of 2,3-Dimethylbutane (Gas Phase) [4]

| Compound | ΔfH° (gas) | Units |

| 2,3-Dimethylbutane | -179.3 ± 0.9 | kJ/mol |

Acid-Base Properties (pKa)

The basicity of an amine is a fundamental thermodynamic property, quantified by its pKa value. For sterically hindered amines like this compound, the accessibility of the lone pair on the nitrogen atom can influence its protonation equilibrium. While the pKa of this compound is not reported in the provided search results, the pKa values of other tertiary and cyclic amines have been determined, and their thermodynamic properties of dissociation (enthalpy and entropy) have been calculated using the van't Hoff equation.[5][6]

Table 3: Thermodynamic Properties of Dissociation for Selected Amines at 298.15 K [5][6]

| Amine | pKa | ΔH° (dissociation) (kJ/mol) | ΔS° (dissociation) (J/mol·K) |

| 2-DMAEMAE | 9.18 | 27.77 | Not Specified |

| MEA | Not Specified | 48.59 | Not Specified |

2-DMAEMAE: 2-{[2-(dimethylamino) ethyl]methyl amino} ethanol (B145695) MEA: Monoethanolamine

Experimental Protocols for Thermodynamic Property Determination

This section outlines the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7]

Methodology:

-

Sample Preparation: A known quantity (e.g., 40 µmoles) of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure full dissolution.[7] The solution is slightly acidified with a strong acid (e.g., HCl).

-

Titration: The prepared amine solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the graph of pH versus buffering capacity.[7] To determine the thermodynamic parameters of dissociation (ΔH° and ΔS°), the titration is performed at several different temperatures. The van't Hoff equation is then used to analyze the temperature dependence of the pKa.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Enthalpy of Combustion (Bomb Calorimetry)

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid or solid substance.[8]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen under high pressure (typically around 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat absorbed by the calorimeter (q_calorimeter) is calculated using the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from q_calorimeter.[8]

Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.

Determination of Heat Capacity (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Computational Approaches

In the absence of experimental data, computational chemistry provides valuable tools for predicting the thermodynamic properties of molecules.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation, entropy, and heat capacity.[9] These calculations involve optimizing the molecular geometry and calculating the vibrational frequencies of the molecule in the gas phase.

Group Contribution Methods

Group contribution methods, such as the SAFT-γ Mie approach, can be used to predict the fluid-phase behavior and thermodynamic properties of molecules based on their constituent functional groups.[10] This approach is particularly useful for estimating the properties of a wide range of compounds, including various amines.

Conclusion

While direct experimental thermodynamic data for this compound is not extensively available, this guide provides a robust framework for understanding and predicting its properties. By leveraging data from the closely related isomer, 3,3-dimethyl-2-butanamine, and outlining the standard experimental and computational methodologies, researchers, scientists, and drug development professionals are equipped with the necessary information to effectively utilize this compound in their work. Further experimental characterization of this compound is encouraged to build upon the foundational knowledge presented here.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. 2-Butanamine, 3,3-dimethyl- [webbook.nist.gov]

- 3. 2-Butanamine, 3,3-dimethyl- (CAS 3850-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. atct.anl.gov [atct.anl.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Analysis of 2,3-Dimethylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,3-Dimethylbutan-2-amine. The methodologies and data presented herein serve as a foundational framework for the computational analysis of this compound and similar aliphatic amines relevant to various research and development sectors, including pharmaceuticals and materials science.

Introduction

This compound is a branched-chain aliphatic amine. Understanding its three-dimensional structure, conformational stability, and electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to obtain these insights at the molecular level. This guide outlines the theoretical background, computational methodology, and expected results from such a study.

Computational Methodology

The computational protocol for analyzing this compound involves a series of standard quantum chemical calculations. A typical workflow is illustrated in the diagram below. The calculations would be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,3-Dimethylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 2,3-dimethylbutan-2-amine, a small, volatile organic amine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of late 2025, this document outlines the detailed experimental protocols and analytical workflows necessary to determine its three-dimensional atomic arrangement. The principles and techniques described herein are broadly applicable to the crystallographic analysis of similar small organic molecules, which is a cornerstone of modern drug design and materials science.

I. Introduction to Crystal Structure Analysis

The precise determination of a molecule's three-dimensional structure in the solid state is fundamental to understanding its physical and chemical properties.[1][2][3][4] X-ray crystallography is the definitive method for elucidating the atomic and molecular structure of a crystal.[1][2][3][4] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1][2] This information is invaluable in fields such as pharmacology, where the conformation of a molecule can dictate its biological activity, and in materials science for understanding properties like polymorphism.

II. Experimental Protocol: From Molecule to Model

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands careful execution. The overall workflow for the single-crystal X-ray diffraction analysis of a small molecule like this compound is depicted below.

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.

A. Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of a crystal structure analysis.[1] For a volatile amine like this compound, specialized techniques are required.

1. Crystallization Techniques for Volatile Amines:

-

Slow Evaporation: A straightforward method where a nearly saturated solution of the compound is allowed to evaporate slowly.[5] For volatile compounds, this should be performed in a loosely covered container to control the rate of evaporation.[5] Placing the vessel in a refrigerator can slow down this process.[6]

-

Vapor Diffusion: This is an excellent method for small quantities of material.[5][6] A solution of the amine in a suitable solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the amine is less soluble.[5][6] The slow diffusion of the anti-solvent vapor into the amine solution induces crystallization.[5][6]

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of crystals.

-

Use of Volatile Buffers: For amines, which are basic, the pH of the crystallization drop can be manipulated using volatile acids or bases in the reservoir of a vapor diffusion setup to induce crystallization.[7]

Table 1: Potential Crystallization Conditions for this compound

| Technique | Solvent System (Solvent/Anti-solvent) | Temperature | Notes |

| Slow Evaporation | Hexane, Pentane (B18724), Diethyl Ether | Room Temperature or 4°C | The high volatility of the amine and solvents requires a well-controlled evaporation rate. |

| Vapor Diffusion | Methanol / Diethyl Ether | Room Temperature | The amine is dissolved in methanol, and diethyl ether acts as the anti-solvent. |

| Vapor Diffusion | Dichloromethane / Pentane | Room Temperature | Dichloromethane is a good solvent for many organic compounds, while pentane is a common anti-solvent. |

| Slow Cooling | Toluene, Tetrahydrofuran (THF) | From 40°C to 4°C | A saturated solution at a higher temperature is slowly cooled to induce crystallization. |

B. Data Collection: Probing the Crystal with X-rays